molecular formula C11H9NO2S B6229303 4-[(1,3-thiazol-2-yl)methyl]benzoic acid CAS No. 1267529-93-0

4-[(1,3-thiazol-2-yl)methyl]benzoic acid

Cat. No.: B6229303
CAS No.: 1267529-93-0
M. Wt: 219.3
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Description

4-[(1,3-Thiazol-2-yl)methyl]benzoic acid is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a benzoic acid scaffold linked to a 1,3-thiazole heterocycle via a methylene bridge, a structure common in the development of pharmacologically active molecules. The thiazole ring is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-Stacking interactions, which can be crucial for binding to biological targets. Research Applications: This reagent serves as a key intermediate in the synthesis of more complex molecules. Its carboxylic acid group allows for further functionalization through amide coupling or esterification, while the thiazole ring can act as a hydrogen bond acceptor. Researchers can utilize it in the design and synthesis of compound libraries for high-throughput screening against various therapeutic targets. Based on analogs, potential research directions could include the development of kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds, though specific biological data for this exact molecule would require experimental validation. Handling and Safety: As a standard laboratory chemical, this product is intended for use by qualified researchers. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1267529-93-0

Molecular Formula

C11H9NO2S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 1,3 Thiazol 2 Yl Methyl Benzoic Acid and Its Structural Analogues

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of thiazole (B1198619) derivatives often relies on robust and well-documented cyclization and substitution reactions. These methods provide a fundamental framework for accessing compounds like 4-[(1,3-thiazol-2-yl)methyl]benzoic acid.

Direct Synthesis Strategies

A primary and direct strategy for constructing the thiazole ring is the Hantzsch thiazole synthesis . nih.gov This method classically involves the condensation reaction between an α-haloketone and a thioamide. nih.govresearchgate.net For the target molecule, a plausible Hantzsch approach would involve reacting a thioamide with an α-haloketone precursor containing the benzoic acid moiety, such as methyl 4-(2-bromoacetyl)benzoate. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring.

Another direct approach involves nucleophilic substitution. This can be conceptualized in two ways:

Alkylation of a pre-formed thiazole: A nucleophilic 2-lithiothiazole, generated by deprotonating 1,3-thiazole at the C2 position with a strong base like an organolithium reagent, can react with an electrophilic benzoic acid derivative, such as methyl 4-(bromomethyl)benzoate. pharmaguideline.com

Alkylation using a thiazole electrophile: A 2-(halomethyl)thiazole, such as 2-(bromomethyl)thiazole, can be used to alkylate a nucleophilic precursor of the benzoic acid ring, for instance, the enolate of methyl 4-methylbenzoate under specific conditions.

The synthesis of the required precursors is well-established. For example, methyl 4-(chloromethyl)benzoate can be prepared from methyl p-toluate (B1214165) via side-chain chlorination using chlorine gas under UV light or with a chemical initiator. google.com

Multi-Component and One-Pot Reaction Approaches

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and one-pot syntheses due to their high efficiency, atom economy, and operational simplicity. prepchem.com These strategies are particularly effective for generating libraries of structurally diverse thiazole derivatives.

An example of a one-pot Hantzsch-type synthesis involves the condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes. nih.gov This approach combines three starting materials in a single reaction vessel to produce complex thiazole derivatives in good yields (79-90%). nih.gov A plausible mechanism for such a reaction first involves the formation of the thiazole ring from the α-bromoketone and thiourea, followed by a condensation reaction with the aldehyde. nih.gov

Chemoenzymatic one-pot syntheses have also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the multicomponent assembly of thiazole derivatives with yields up to 94% under mild conditions. These reactions demonstrate excellent tolerance for a variety of substrates.

Reaction TypeStarting MaterialsCatalyst/ConditionsYieldReference
One-Pot Hantzsch 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted BenzaldehydesSilica Supported Tungstosilisic Acid / Ultrasonic Irradiation79-90% nih.gov
Chemoenzymatic MCR Secondary Amines, Benzoyl Isothiocyanate, Dimethyl But-2-ynedioateTrypsin from Porcine Pancreas / 45 °Cup to 94%

This table summarizes representative multi-component reactions for synthesizing thiazole analogues.

Utilization of Precursors and Key Intermediates in Synthesis

The synthesis of this compound fundamentally relies on the strategic combination of key precursors and intermediates. The molecule can be retrosynthetically disconnected into a thiazole component and a benzoic acid component linked by a methylene (B1212753) bridge.

Key Precursors for the Thiazole Ring:

Thioamides and Thioureas: These are essential nucleophiles in the Hantzsch synthesis. nih.govresearchgate.net

α-Haloketones: These serve as the electrophilic component, providing the backbone for the thiazole ring. nih.govnih.gov The reaction of 5-acetyl-4-methyl-2-(methylamino)thiazole with bromine, for instance, yields the key intermediate 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. nih.gov

Key Precursors for the Benzoic Acid Moiety:

p-Toluic Acid and its Esters: Methyl 4-methylbenzoate is a common starting material. researchgate.netnih.gov

4-(Halomethyl)benzoic Acid Derivatives: Compounds like 4-(bromomethyl)benzoic acid or methyl 4-(chloromethyl)benzoate are crucial electrophilic intermediates for linking the benzoic acid portion to a pre-formed thiazole nucleophile. google.comgoogle.com The synthesis of 4-(bromomethyl)benzoic acid can be achieved from p-toluic acid. google.com

A practical synthesis for the structural analogue 4-(4-methyl piperazinomethyl) benzoic acid involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine, highlighting the utility of this key benzoic acid precursor. google.com

Advanced Synthetic Techniques and Green Chemistry Principles

In alignment with the principles of green chemistry, recent advancements focus on developing more sustainable and environmentally benign synthetic methods.

Catalytic Systems and Reaction Optimization

The development of novel catalytic systems is at the forefront of modern thiazole synthesis. These catalysts aim to improve reaction rates, yields, and selectivity while minimizing harsh conditions and waste.

Heterogeneous Catalysts: Silica-supported tungstosilicic acid has been employed as an efficient and reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives, functioning well under both conventional heating and ultrasonic irradiation. nih.gov

Biocatalysts: Cross-linked chitosan (B1678972) hydrogels have been used as eco-friendly, recyclable biocatalysts for thiazole synthesis, demonstrating high efficiency. Similarly, enzymes like trypsin offer a mild and selective alternative for promoting multicomponent reactions. nih.gov

Metal Catalysis: Palladium catalysts are used in alkoxycarbonylation reactions to form ester groups on heterocyclic rings. google.com Copper-catalyzed reactions are also employed for C-H bond arylations on heterocycles. organic-chemistry.org

Reaction optimization is critical. For instance, the Hantzsch synthesis has been successfully performed in a heated glass microreactor under electro-osmotic flow, achieving conversions similar to or greater than traditional batch syntheses but on a microscale. rsc.org

Catalyst SystemReaction TypeKey AdvantagesReference
Silica Supported Tungstosilicic Acid One-Pot Hantzsch SynthesisReusable, efficient under ultrasound nih.gov
Trypsin from Porcine Pancreas Chemoenzymatic MCRMild conditions, high yield, broad substrate scope
Chitosan Hydrogel Thiazole SynthesisEco-friendly, recyclable, high efficiency nih.gov
Copper Iodide / LiOtBu C-H ArylationDirect functionalization of heterocyles organic-chemistry.org

This table presents a comparison of advanced catalytic systems for the synthesis of thiazole derivatives.

Atom Economy and Sustainable Synthesis Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. google.com

Other sustainable considerations being actively implemented in thiazole synthesis include:

Alternative Energy Sources: The use of microwave irradiation and ultrasonic irradiation provides energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. nih.govorganic-chemistry.org

Green Solvents: Researchers are increasingly using environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions to reduce environmental impact. nih.govorganic-chemistry.org

Recyclable Catalysts: The use of solid-supported or biocatalysts that can be easily recovered and reused for multiple reaction cycles makes the process more cost-effective and sustainable. nih.gov

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound and its analogues can be achieved in a more efficient, economical, and environmentally responsible manner.

Derivatization and Functionalization Strategies of the Core Scaffold

Once the core scaffold of this compound is synthesized, further derivatization of its distinct components can be undertaken to explore structure-activity relationships. These modifications typically target the thiazole ring, the benzoic acid moiety, or the methylene linker.

Modifications on the Thiazole Ring

The thiazole ring is a versatile platform for structural modification, and its derivatization can significantly influence the pharmacological profile of the resulting compounds. The 2-aminothiazole (B372263) group, in particular, is a common starting point for a variety of chemical transformations. nih.govresearchgate.netnih.gov

One common strategy involves the acylation of the 2-amino group to form amides. This can be achieved by reacting the 2-aminothiazole derivative with various carboxylic acids or their activated forms. researchgate.net Another approach is the formation of urea (B33335) and thiourea derivatives by reacting the amino group with isocyanates or isothiocyanates, respectively. nih.gov Furthermore, the 2-amino group can undergo alkylation or arylation to introduce different substituents. nih.gov

The following table summarizes some examples of modifications on the thiazole ring of related structures:

Starting MaterialReagent(s)Modification TypeResulting Functional GroupReference
2-AminothiazoleProgesterone-derived carboxylic acidAmidationBenzamidothiazole nih.gov
2-AminothiazoleIsocyanate/IsothiocyanateUrea/Thiourea formationUrea/Thiourea nih.gov
2-AminothiazoleAlkyl/Aryl halideAlkylation/Arylation2-Alkylamino/Arylamino-thiazole nih.gov
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one2-AminothiophenolCyclocondensationDi-, tri-, and tetrathiazole moieties nih.gov

This table is generated based on examples of derivatization of the 2-aminothiazole scaffold and may not represent direct modifications of this compound.

Modifications on the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a key site for functionalization, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties and biological activity. Common modifications include esterification and amidation. thieme-connect.demdpi.comresearchgate.net

Esterification can be achieved by reacting the benzoic acid derivative with different alcohols under acidic conditions or using coupling agents. thieme-connect.de This can lead to the formation of a variety of ester derivatives with different alkyl or aryl groups.

Amidation is another widely used strategy, where the carboxylic acid is converted into an amide by reaction with a primary or secondary amine. This transformation can be facilitated by various coupling agents, such as boric acid or titanium tetrafluoride, to promote the formation of the amide bond under mild conditions. orgsyn.orgresearchgate.net These amide derivatives can introduce a wide range of functional groups, significantly expanding the chemical space for drug discovery. A study on benzoylthioureido phenyl derivatives demonstrated the conversion of benzoic acid to the corresponding acid chloride, followed by reaction with ammonium (B1175870) thiocyanate (B1210189) to yield benzoyl isothiocyanates, which are key intermediates for further derivatization. nih.gov

The table below provides examples of modifications on the benzoic acid moiety:

Starting MaterialReagent(s)Modification TypeResulting Functional GroupReference
Carboxylic AcidAlcohol, Acid catalystEsterificationEster thieme-connect.de
Carboxylic AcidAmine, Boric acidAmidationAmide orgsyn.org
Carboxylic AcidAmine, Titanium tetrafluorideAmidationAmide researchgate.net
Substituted Benzoic AcidThionyl chloride, Ammonium thiocyanate, AmineAmidation/Thiourea formationN-Benzoylthiourea nih.gov

This table illustrates general modifications of benzoic acid and may not be specific to this compound.

Linker Region Structural Variations

One approach to modify the linker is through the synthesis of diarylmethanes, where the methylene bridge is functionalized. nih.govnih.gov This can involve the reduction of a diarylketone precursor, which can be synthesized via Friedel-Crafts acylation. nih.gov The resulting diarylmethane can then be further modified. For instance, the benzylic C-H bond can be functionalized to form new C-C bonds, leading to triarylmethane structures. nih.gov Another strategy involves the use of methylene chloride as a C1-synthon in a one-pot sequential synthesis to create unsymmetrical diarylmethanes. rsc.org

The following table summarizes some approaches for linker modification:

PrecursorReagent(s)Modification TypeResulting StructureReference
DiarylketoneTiCl4/NaBH4 or InCl3/Al/BF3·OEt2ReductionDiarylmethane nih.gov
DiarylmethaneBuLi, N-tert-butanesulfinyliminesC-C bond formationα-(Diarylmethyl)alkyl amine nih.gov
Phenols/AnilinesMethylene chlorideC-C bond formationUnsymmetrical diarylmethane rsc.org

This table provides general strategies for modifying methylene linkers in diarylmethane structures and may not directly apply to the specific scaffold of this article.

Mechanistic Elucidation of Biological Actions and Molecular Target Identification

Interactions with Cellular Components and Pathways

Understanding how 4-[(1,3-thiazol-2-yl)methyl]benzoic acid interacts with cellular machinery is crucial to defining its biological effects. This includes its influence on fundamental processes such as protein synthesis and the integrity of cellular membranes.

Inhibition of Protein Synthesis Pathways

Currently, there is no publicly available research detailing the effects of this compound on protein synthesis pathways. Investigations in this area would typically assess the compound's ability to interfere with key stages of translation, such as initiation, elongation, and termination.

Influence on Cell Membrane Integrity

The impact of this compound on cell membrane integrity has not been documented in available scientific literature. Such studies would be important to determine if the compound has cytotoxic effects related to membrane disruption or if it alters membrane fluidity and permeability.

Identification and Validation of Specific Biological Targets

Identifying the specific molecular targets of a compound is a cornerstone of understanding its mechanism of action. This involves pinpointing the enzymes, receptors, or other proteins with which the compound interacts to exert its biological effects.

Enzyme Active Site Binding Modes

There are no specific studies detailing the binding of this compound to the active sites of any enzymes. Research in this area would involve techniques like X-ray crystallography or computational docking to visualize and analyze the interactions between the compound and the amino acid residues within the enzyme's active site.

Receptor and Protein Interaction Profiles

The interaction profile of this compound with specific receptors or proteins has not been reported. Profiling studies, often using techniques like affinity chromatography or surface plasmon resonance, would be necessary to identify its binding partners within the proteome.

Molecular Recognition and Binding Affinity Studies

Role of Hydrogen Bonding and Ionic Interactions

Hydrogen bonds and ionic interactions are critical for the specificity and affinity of ligand-protein binding. For this compound, the carboxylic acid moiety is a primary site for such interactions. The carboxyl group can act as a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at both oxygen atoms). Furthermore, under physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion, making it capable of forming strong ionic interactions, or salt bridges, with positively charged amino acid residues like arginine, lysine, or histidine within a protein's binding pocket. The nitrogen and sulfur atoms within the thiazole (B1198619) ring can also act as hydrogen bond acceptors. The precise geometry and strength of these bonds are crucial for the stable orientation of the compound within its binding site.

Hydrophobic and Dipole-Dipole Interactions

The aromatic nature of both the benzoic acid and the thiazole rings in this compound provides significant potential for hydrophobic and dipole-dipole interactions. The planar phenyl and thiazole rings can engage in π-π stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan. Additionally, the methylene (B1212753) bridge connecting the two ring systems provides hydrophobic character, likely fitting into a nonpolar cavity within the target protein. Dipole-dipole interactions can occur due to the polar nature of the thiazole ring and the carboxylic acid group, further stabilizing the ligand-protein complex. In studies of analogous thiazole derivatives, hydrophobic interactions with residues like leucine, alanine, and valine have been shown to be significant contributors to binding affinity.

Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is not a simple lock-and-key event but is often a dynamic process involving conformational changes in both the ligand and the protein, a concept known as "induced fit". Upon binding of a molecule like this compound, the target protein may undergo significant structural rearrangement. These changes can range from minor adjustments in the side chains of amino acids within the binding site to larger-scale movements of entire protein domains. Such conformational shifts are essential for the protein's biological function, as they can alter the catalytic activity of an enzyme or change the signaling state of a receptor. For instance, the binding event could stabilize an active or inactive conformation of the protein, leading to either agonistic or antagonistic effects. The flexibility of the methylene linker in this compound may allow it to adapt its conformation to fit optimally within the binding pocket, a key factor in inducing a specific structural response in the target protein.

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Pharmacophoric Features for Target Interaction

The fundamental structure of 4-[(1,3-thiazol-2-yl)methyl]benzoic acid comprises a thiazole (B1198619) ring connected via a methylene (B1212753) linker to a benzoic acid moiety. This arrangement presents several key pharmacophoric features that are crucial for its interaction with biological targets. The thiazole ring, with its nitrogen and sulfur heteroatoms, can participate in hydrogen bonding and other electrostatic interactions. The benzoic acid group provides a critical acidic function, often involved in salt bridge formation or hydrogen bonding with basic residues in a target protein's active site. The central methylene linker offers conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

Impact of Substituent Effects on Biological Potency and Selectivity

Modifications to the core structure of this compound have demonstrated that even minor changes can significantly influence its biological profile. The electronic and steric properties of substituents play a pivotal role in modulating potency and selectivity.

The size and placement of substituents have a profound impact on the molecule's conformation and its ability to fit within a binding pocket. Bulky substituents can introduce steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by promoting a specific, more active conformation. The conformational preferences dictated by these steric interactions are a key consideration in the design of analogs with improved activity.

Design Principles for Optimized Analogues

The insights gained from SAR studies have paved the way for the rational design of optimized analogs of this compound. Strategies such as lead compound optimization and bioisosteric replacement have been successfully employed to enhance the desired biological effects.

Once a lead compound like this compound is identified, a systematic process of optimization begins. This involves iterative modifications of the molecule to improve properties such as potency, selectivity, and metabolic stability. This can include altering the linker between the thiazole and phenyl rings, substituting various positions on both rings, and modifying the carboxylic acid group.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometrical optimization of molecules to find their most stable conformation (lowest energy state) and to calculate various electronic properties.

For molecules containing thiazole (B1198619) and benzoic acid moieties, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are standard. chemicalpapers.com The process begins with building an initial 3D structure of 4-[(1,3-thiazol-2-yl)methyl]benzoic acid. This structure is then optimized, meaning the calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to find the geometry with the minimum total energy. academicjournals.org

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other calculated properties often include the dipole moment, ionization potential, and electron affinity, which together provide a detailed picture of the molecule's electronic character. academicjournals.org

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations (Note: The following data is illustrative, based on typical values for related structures as determined by computational methods.)

ParameterBond/AnglePredicted Value
Bond Lengths C=O (carboxyl)1.22 Å
C-O (carboxyl)1.35 Å
C-C (ring-carboxyl)1.48 Å
C-C (methylene bridge)1.51 Å
N=C (thiazole)1.31 Å
S-C (thiazole)1.76 Å
Bond Angles O-C-O (carboxyl)123°
C-C-C (ring)120°
C-S-C (thiazole)89°

Theoretical calculations are invaluable for interpreting experimental spectra. Using the optimized geometry from DFT, the vibrational frequencies corresponding to Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can be predicted. chemicalpapers.com These calculations produce a set of normal modes of vibration and their corresponding frequencies. By comparing the theoretical spectrum with the experimental one, researchers can confidently assign specific absorption bands to particular molecular motions, such as C-H stretches, C=O stretches of the carboxylic acid, and characteristic vibrations of the thiazole ring. chemicalpapers.comresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). chemicalpapers.com These theoretical shifts are calculated for the optimized molecular structure and are then compared to experimental data. This comparison helps in the definitive assignment of signals in the NMR spectrum to specific atoms within the molecule, which is crucial for structural confirmation. mdpi.com

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (Note: This table demonstrates the typical correlation between experimental and DFT-predicted data for a molecule like the subject compound.)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
O-H Stretch~3000~3010Carboxylic Acid O-H
C-H Stretch (Aromatic)~3100~3115Benzoic Ring C-H
C=O Stretch~1700~1710Carboxylic Acid C=O
C=C Stretch (Aromatic)~1600~1605Benzene (B151609) Ring Skeletal
C=N Stretch (Thiazole)~1550~1555Thiazole Ring

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling a vast number of possible conformations of the ligand within the binding pocket and scoring them based on factors like steric complementarity and intermolecular forces. This allows for the identification of the most likely binding mode.

For a compound like this compound, docking studies would analyze potential hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Arginine, Lysine, Serine). The thiazole ring, with its nitrogen and sulfur atoms, can also participate in hydrogen bonding or other electrostatic interactions. nih.gov The benzene ring is likely to form hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov The analysis of these interactions is critical for understanding the basis of molecular recognition and binding affinity. nih.govnih.gov

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous biologically active compounds and approved drugs. nih.gov Virtual screening uses the thiazole-benzoic acid scaffold as a query to search large digital libraries of compounds for molecules with similar structural features that might bind to a specific therapeutic target.

This process can identify new potential drug candidates that share the core structure of this compound. By evaluating the docking scores and predicted binding interactions of thousands of related compounds, researchers can prioritize a smaller, more manageable set of molecules for synthesis and experimental testing. This approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates. mdpi.com

Table 3: Potential Protein Targets and Key Interactions for Thiazole-Based Compounds

Protein Target ClassExample TargetPotential Key Interactions
Kinasesc-Met, VEGFR-2H-bonds with hinge region, hydrophobic interactions in back pocket. nih.govmdpi.com
ProteasesCaspase-3, TrypsinH-bonds with catalytic residues, salt bridge with carboxylate. nih.govwustl.edu
EnzymesMethionine AminopeptidaseCoordination with metal ions, H-bonds with active site residues. ijddd.com
Virulence FactorsDsbAInteractions in shallow, dynamic binding sites. nih.gov

Molecular Dynamics Simulations for Binding Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand-protein complex. nih.gov

After docking this compound into a target protein, an MD simulation is run for a duration of nanoseconds to microseconds. During the simulation, analysts monitor key parameters to assess the stability of the binding pose. The Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to see if the complex remains in a stable conformation. nih.govnih.gov The simulation also reveals the persistence of key interactions, like hydrogen bonds, over time and can highlight the role of water molecules in mediating the binding. This detailed understanding of the dynamic behavior of the complex is crucial for validating docking results and for the rational design of more potent inhibitors. mdpi.comnih.gov

Table 4: Key Analyses in Molecular Dynamics Simulations

Analysis TypePurpose
Root-Mean-Square Deviation (RMSD) To assess the structural stability of the protein and the ligand's binding pose over time. nih.gov
Root-Mean-Square Fluctuation (RMSF) To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis To determine the occupancy and lifetime of specific hydrogen bonds between the ligand and protein. nih.gov
Binding Free Energy (MM/GBSA) To estimate the binding affinity of the ligand to the protein. mdpi.com
Solvent Accessible Surface Area (SASA) To analyze changes in the exposure of the binding site to the solvent. nih.gov

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Advanced computational techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are instrumental in modern drug discovery, providing deep insights into the interactions between a ligand and its target receptor. These methods are particularly relevant for optimizing lead compounds like this compound by identifying the key molecular features responsible for their biological activity.

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model does not represent a real molecule but rather an abstract map of the active site's properties. nih.gov For a series of compounds derived from this compound, a pharmacophore model could be generated based on either the structure of the target protein (structure-based) or a set of known active ligands (ligand-based). nih.gov The key pharmacophoric features likely to be identified for this scaffold would include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the thiazole ring and the oxygen atoms of the carboxylic acid group.

Hydrogen Bond Donors (HBD): The hydroxyl group of the carboxylic acid.

Aromatic Rings (AR): The benzoic acid ring and the thiazole ring, which can engage in π-π stacking interactions.

Hydrophobic (H): The benzyl (B1604629) and thiazole moieties.

These features are crucial for molecular recognition at the active site of a biological target. nih.gov By creating a model that defines the optimal spatial arrangement of these features, researchers can virtually screen large compound libraries to identify new molecules with a higher probability of being active. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis provides a mathematical model that correlates the chemical structure of a compound with its biological activity. nih.govimist.ma In a QSAR study involving derivatives of this compound, the goal would be to establish a reliable relationship between physicochemical descriptors and a measured biological endpoint (e.g., IC₅₀ values). nih.govnih.gov The process involves calculating various molecular descriptors for a series of analogs and then using statistical methods to derive a predictive equation. researchgate.net

Commonly used descriptors in QSAR studies include:

Electronic Properties: Such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents.

Hydrophobic Properties: Typically represented by the partition coefficient (logP), which measures a compound's lipophilicity.

Steric Properties: Like molar refractivity (MR) or Taft steric parameters (Es), which quantify the size and shape of substituents.

The resulting QSAR model, often expressed as a linear equation, can predict the activity of newly designed compounds, thereby guiding synthetic efforts toward more potent molecules and reducing the need for extensive experimental screening. psu.edu

Table 1: Illustrative QSAR Data for Hypothetical this compound Derivatives This table is for illustrative purposes to demonstrate the principles of a QSAR study.

Compound IDSubstituent (R) on Benzoic RingLogPMolar Refractivity (MR)Electronic Parameter (σ)Experimental pIC₅₀
1-H2.865.20.005.2
2-Cl3.570.30.235.9
3-CH₃3.370.0-0.175.6
4-NO₂2.770.00.786.5
5-OCH₃2.772.9-0.275.4

Theoretical Prediction of Molecular Properties Relevant to Biological Research

The in silico prediction of molecular properties is a cornerstone of computational chemistry in drug discovery. These predictions provide crucial insights into a molecule's potential behavior in a biological system, helping to forecast its pharmacokinetic profile long before synthesis. For this compound and its analogs, theoretical calculations can estimate a range of properties that are critical determinants of a compound's suitability as a drug candidate.

Key predicted properties include:

Molecular Weight (MW): A fundamental property that influences absorption and distribution.

LogP: The logarithm of the octanol/water partition coefficient, which is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on a molecule, which influences its solubility and binding affinity to target proteins.

Rotatable Bonds: The number of bonds that can freely rotate. A higher number of rotatable bonds can correlate with increased conformational flexibility but may also lead to lower bioavailability.

Table 2: Computed Molecular Properties for the Related Compound 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid Data sourced from PubChem for a structurally similar compound and serves as a reference. nih.gov

PropertyPredicted ValueBiological Relevance
Molecular FormulaC₁₁H₉NO₂SDefines the elemental composition of the molecule.
Molecular Weight219.26 g/molInfluences absorption and diffusion across membranes.
XLogP32.5Indicates lipophilicity and potential for membrane permeability.
Hydrogen Bond Donors1Contributes to solubility and target binding interactions.
Hydrogen Bond Acceptors4Contributes to solubility and target binding interactions.
Rotatable Bond Count2Relates to conformational flexibility and oral bioavailability.
Topological Polar Surface Area (TPSA)78.4 ŲPredicts transport properties and membrane penetration.

Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are fundamental for determining the molecular structure of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For 4-[(1,3-thiazol-2-yl)methyl]benzoic acid, ¹H NMR would be expected to show distinct signals for the protons on the thiazole (B1198619) ring, the methylene (B1212753) bridge (-CH₂-), and the para-substituted benzene (B151609) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule. Similarly, ¹³C NMR spectroscopy would provide data on the number and chemical environment of all carbon atoms, including the carboxyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the thiazole ring. Despite the theoretical utility of this technique, specific experimental ¹H and ¹³C NMR data for this compound are not documented.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational frequencies would include a broad O-H stretch from the carboxylic acid group, a sharp C=O stretch from the carbonyl of the carboxylic acid, C=C and C=N stretching vibrations from the aromatic and thiazole rings, and C-H stretching and bending vibrations. While these characteristic peaks can be predicted, no experimentally obtained IR spectrum for this compound has been published.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a precise molecular weight for this compound, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic fragments resulting from the cleavage of the molecule. However, specific mass-to-charge ratios (m/z) and fragmentation data from experimental analysis are not available.

Chromatographic Separation and Purity Assessment for Research Samples

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or trifluoroacetic acid). The purity of a research sample would be determined by the presence of a single major peak at a characteristic retention time. While general HPLC methods for benzoic acid derivatives are common, specific conditions and retention times for this compound have not been reported.

Electrochemical Detection Methods in Research Settings

Electrochemical methods can be used to study the redox properties of a molecule and for quantification. Techniques like cyclic voltammetry could potentially be used to investigate the oxidation or reduction potentials of the thiazole or other electroactive moieties within the this compound structure. Such studies could provide insights into its electronic properties and could form the basis for a quantitative electrochemical sensor. Research into the electrochemical behavior of various benzothiazole (B30560) derivatives exists, but no studies specifically detailing the electrochemical detection or characterization of this compound are present in the available literature.

Future Research on this compound: Avenues for Exploration

While the specific compound this compound is noted in chemical databases, detailed research into its future applications and development is not extensively documented in publicly available scientific literature. However, based on the known activities of structurally related thiazole and benzoic acid derivatives, several promising avenues for future investigation can be conceptualized. The following sections outline potential research directions that could unlock the therapeutic and scientific potential of this molecule and its future analogues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(1,3-thiazol-2-yl)methyl]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiazole derivatives can be introduced to a benzoic acid scaffold using reflux conditions in ethanol with glacial acetic acid as a catalyst, as described in similar syntheses of thiazole-containing benzoic acids . Variations in solvent polarity (e.g., DMF vs. ethanol) and temperature (reflux vs. room temperature) significantly impact reaction efficiency. A two-step process involving intermediate formation (e.g., ester precursors) may improve purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns, particularly the methylene bridge (-CH₂-) between the thiazole and benzoic acid moieties.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, resolving bond lengths and angles critical for validating steric effects .
  • UV-Vis spectroscopy : Useful for studying electronic transitions in the thiazole ring, with absorbance peaks typically between 250–300 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound’s thiazole moiety is explored for enzyme inhibition (e.g., kinases) and receptor binding. For example, analogs of benzoic acid derivatives with heterocyclic substituents have been studied for DNA interaction via spectroscopic methods (UV/Vis, fluorescence) and computational docking .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields of this compound in polar aprotic solvents?

  • Methodological Answer : Low yields in solvents like DMF may arise from competitive side reactions (e.g., hydrolysis). Optimization strategies include:

  • Catalyst screening : Palladium or copper catalysts for Suzuki-Miyaura coupling to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves thiazole-aryl bond formation .
  • Protecting groups : Temporary protection of the benzoic acid (-COOH) group with tert-butyl esters to prevent undesired interactions .

Q. What challenges arise in resolving structural isomerism during crystallographic analysis?

  • Methodological Answer : The methylene linker and thiazole orientation can lead to conformational isomers. High-resolution X-ray data (≤ 0.8 Å) and SHELXL refinement are critical. For ambiguous cases, DFT calculations (e.g., B3LYP/6-31G*) can model energetically favorable conformers .

Q. How does the compound interact with biological macromolecules, and what experimental designs validate these interactions?

  • Methodological Answer : Studies on analogous compounds suggest intercalation or groove binding with DNA. Experimental approaches include:

  • UV/Vis titration : Monitoring hypochromic shifts to assess binding constants.
  • Viscosity measurements : Increased DNA viscosity indicates intercalation .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be reconciled in structural assignments?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in the thiazole ring). Solutions include:

  • Variable-temperature NMR : Identifies exchange broadening or conformational locking.
  • 2D NMR (COSY, NOESY) : Resolves through-space correlations between thiazole protons and the benzoic acid backbone .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • DFT (Density Functional Theory) : Models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, particularly for aqueous-phase applications .

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